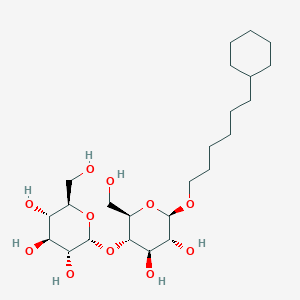

Cyclohexyl-hexyl-beta-D-maltoside

Übersicht

Beschreibung

Cyclohexyl-Hexyl-Beta-D-Maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. This compound is widely used in protein purification, structural biology studies, and other research involving membrane proteins . It is known for its ability to efficiently solubilize membrane proteins from lipid bilayers, allowing for their extraction and study in solution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-Hexyl-Beta-D-Maltoside involves the attachment of a cyclohexyl and hexyl alkyl chain to the maltose moiety. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves glycosidation reactions where the maltose moiety is reacted with cyclohexyl and hexyl alcohols under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosidation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications .

Analyse Chemischer Reaktionen

Glycosylation with Maltosyl Halides

The primary synthesis route involves reacting cyclohexanol and hexanol with maltosyl halides (e.g., maltosyl chloride) under acidic or enzymatic conditions (PubChem , DrugBank ). The reaction proceeds via nucleophilic substitution, forming β-glycosidic bonds between the maltose moiety and the alkyl chains.

Key Steps:

-

Activation: Maltose is converted to a reactive halide (e.g., using thionyl chloride).

-

Coupling: The maltosyl halide reacts with a mixture of cyclohexanol and hexanol in a controlled stoichiometric ratio.

-

Purification: Chromatographic techniques isolate the product from unreacted starting materials (SCBT ).

Stability and Degradation

Cymal-6 exhibits high stability in aqueous solutions but undergoes hydrolysis under extreme conditions:

| Condition | Effect on Cymal-6 | Mechanism |

|---|---|---|

| Acidic (pH < 2) | Hydrolysis of glycosidic bonds | Protonation of oxygen atoms in maltose |

| Alkaline (pH > 10) | Limited degradation | Base-catalyzed ester hydrolysis (rare) |

| High temperature (>80°C) | Partial decomposition | Thermal cleavage of glycosidic linkages |

Data compiled from PubChem and crystallization studies (PMC ).

Functional Interactions in Biochemical Systems

While not a traditional "chemical reaction," Cymal-6’s amphiphilic structure enables critical interactions:

Membrane Protein Solubilization

-

Mechanism: The hydrophobic cyclohexyl-hexyl tail embeds into lipid bilayers, while the hydrophilic maltose headgroup stabilizes proteins in aqueous environments.

-

Critical Micelle Concentration (CMC): ~0.03% (w/v), enabling efficient protein extraction without denaturation (PMC ).

Crystallization Enhancement

Cymal-6’s alkyl chain length optimizes crystal lattice formation for membrane proteins like cytochrome c oxidase:

| Detergent | Alkyl Chain Length | Crystallization Success |

|---|---|---|

| Cyclohexyl-pentyl-maltoside | C5 | No crystals observed |

| Cymal-6 | C6 | High-quality crystals |

| Cyclohexyl-heptyl-maltoside | C7 | Limited availability |

Adapted from structural studies on Paracoccus denitrificans (PMC ).

Reactivity in Analytical Chemistry

Cymal-6’s hydroxyl groups participate in derivatization reactions for analytical detection:

-

Acetylation: Reacts with acetic anhydride to form peracetylated derivatives for mass spectrometry.

-

Oxidation: Limited reactivity with mild oxidizing agents due to steric hindrance from the cyclohexyl group.

Wissenschaftliche Forschungsanwendungen

Properties of Cymal-6

- CMC: (H2O) ~ 0.56 mM (0.028%)

- Aggregation number: (H2O) ~ 91

- Purity: ≥ 99% β+α (by HPLC analysis)

- pH: 5-8 (1% solution in water)

Scientific Research Applications

Cyclohexyl maltoside detergents are widely used in protein purification, structural biology studies, and other research involving membrane proteins . They can be employed in various experimental techniques, including crystallization, spectroscopy, and functional analysis .

- Solubilization and Stabilization: Cymal-6 is utilized for solubilization and stabilization of membrane protein complexes . The solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality .

- Protein Crystallization: Cyclohexyl-hexyl-beta-D-maltoside yielded well-ordered crystals suitable for high resolution x-ray crystallographic studies . Detergents like cyclohexyl-n-hexyl-β-D-maltoside are designed specifically for the purification and crystallization of membrane-bound proteins in their native state .

- Structural Biology: Cymal-6 is well-suited for structural biology studies, such as protein crystallization or nuclear magnetic resonance (NMR) spectroscopy .

Case Studies

- CFTR Purification: A survey of detergents, including cyclohexyl maltosides, were used for the purification of stable, active human cystic fibrosis transmembrane conductance regulator (CFTR) .

- Membrane Protein Studies: Mass spectrometry is used to study the effect of detergents like Cymal-6 on membrane protein structure and function . Traditionally, membrane proteins are solubilized in different detergents and monodispersity is judged by their trace from gel filtration chromatography .

- Recombinant Expression Systems: CYMAL5 is used in recombinant expression systems for eukaryotic membrane proteins . For example, C12E8 + CYMAL5 is used for S. cerevisiae AHA2 (H+ pump) .

Wirkmechanismus

The mechanism of action of Cyclohexyl-Hexyl-Beta-D-Maltoside involves its ability to interact with and solubilize membrane proteins. The compound’s hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and allowing the proteins to be extracted into solution. This interaction preserves the native conformation and activity of the proteins, making them suitable for further study .

Vergleich Mit ähnlichen Verbindungen

- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside

- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside

- Decyl-Beta-D-Maltopyranoside

- n-Dodecyl-Beta-D-Maltoside

Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .

Biologische Aktivität

Cyclohexyl-hexyl-beta-D-maltoside, commonly referred to as Cymal-6, is a synthetic non-ionic detergent that plays a critical role in biochemical research, particularly in the solubilization and stabilization of membrane proteins. Its unique structural composition, which includes a cyclohexyl and hexyl group attached to a beta-D-maltoside moiety, contributes to its effectiveness in various biological applications. This article delves into the biological activity of Cymal-6, supported by research findings, case studies, and comparative data.

Cymal-6 has the chemical formula C₂₄H₄₄O₁₁ and is characterized by its balanced hydrophilic-hydrophobic nature. This property is essential for its function as a detergent, allowing it to interact effectively with both aqueous environments and hydrophobic biomolecules.

Cymal-6 facilitates the solubilization of membrane proteins through a process known as detergent solubilization. The hydrophobic tail of Cymal-6 inserts into the lipid bilayer of membranes, while the hydrophilic head interacts with water, disrupting the lipid environment without denaturing the proteins. This action preserves their structure and functionality, making them amenable for study in aqueous solutions .

Applications in Biochemical Research

Cymal-6 is utilized extensively in various experimental techniques:

- Protein Purification : It enables the extraction of membrane proteins from lipid bilayers while maintaining their native conformation.

- Structural Biology : Cymal-6 is employed in crystallization and spectroscopy studies, allowing researchers to investigate protein structures at high resolutions .

- Functional Analysis : The detergent modulates enzyme activities by stabilizing specific conformations and disrupting unfavorable interactions within protein complexes.

Comparative Analysis with Other Detergents

The following table summarizes the characteristics of Cymal-6 compared to other similar detergents:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexyl maltoside | Cyclohexyl group attached to maltose | Primarily used for solubilization of membrane proteins |

| Octyl-beta-D-glucoside | Octyl group attached to glucose | More hydrophobic than Cymal-6 |

| Dodecyl-beta-D-maltoside | Dodecyl group attached to maltose | Higher hydrophobicity; used in different applications |

Cymal-6's unique combination of cyclohexane and hexane groups allows for effective mild detergency without compromising protein integrity.

Case Studies and Research Findings

- Protein Crystallization : In a study involving high-resolution X-ray crystallography, Cymal-6 was shown to yield well-ordered crystals suitable for structural analysis. This capability highlights its effectiveness in preserving protein structure during crystallization processes .

- Enzyme Stability : Research demonstrated that Cymal-6 could stabilize membrane proteins during purification processes, significantly improving yield and stability compared to other detergents like DDM (n-dodecyl β-D-maltoside) and C12E8. For instance, when studying FeoB constructs from various bacterial species, Cymal-6 provided higher total yields and maintained long-term stability post-purification .

- Biophysical Characterization : Studies utilizing circular dichroism (CD) spectroscopy indicated that proteins solubilized with Cymal-6 retained their secondary structures better than those treated with more aggressive detergents. This finding underscores its gentle nature and suitability for sensitive biomolecules .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWJXGMSXTDAV-QKMCSOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332259 | |

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228579-27-9 | |

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.